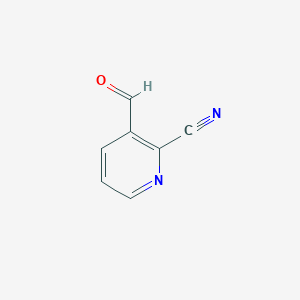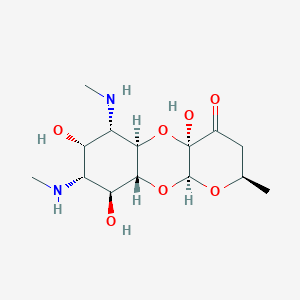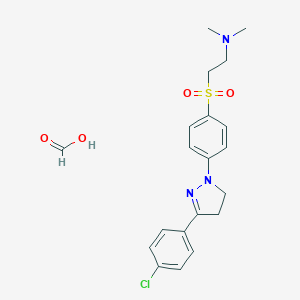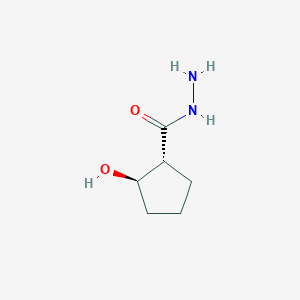
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide, also known as (R,R)-HPC, is a chiral hydrazide compound that has been studied for its potential applications in medicinal chemistry. The compound is synthesized through a multi-step process that involves the reaction of cyclopentanone with hydrazine hydrate, followed by resolution of the resulting racemic mixture to obtain the desired enantiomer. (R,R)-HPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of (R,R)-HPC is not fully understood, but it is thought to involve the inhibition of specific enzymes or pathways involved in various biological processes. For example, (R,R)-HPC has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This inhibition may be responsible for the compound's anti-inflammatory and antitumor effects.
Effets Biochimiques Et Physiologiques
(R,R)-HPC has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential to inhibit enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (R,R)-HPC is its relatively simple synthesis method, which makes it accessible to researchers. However, the compound's low solubility in water may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on (R,R)-HPC. One area of interest is the development of new drugs based on the compound's scaffold. Researchers may also investigate the compound's potential as an inhibitor of enzymes involved in bacterial cell wall biosynthesis, which could lead to the development of new antibacterial agents. Additionally, further studies may be conducted to better understand the compound's mechanism of action and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of (R,R)-HPC involves several steps, starting with the reaction of cyclopentanone with hydrazine hydrate to yield the corresponding hydrazone. The hydrazone is then resolved using a chiral resolving agent, such as tartaric acid, to obtain the desired enantiomer. The final step involves the conversion of the enantiomer to the corresponding carbohydrazide by treatment with phosgene.
Applications De Recherche Scientifique
(R,R)-HPC has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. (R,R)-HPC has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibacterial agents.
Propriétés
Numéro CAS |
130023-72-2 |
|---|---|
Nom du produit |
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4-5,9H,1-3,7H2,(H,8,10)/t4-,5-/m1/s1 |
Clé InChI |
WJADOCJMCWWZQH-RFZPGFLSSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)O)C(=O)NN |
SMILES |
C1CC(C(C1)O)C(=O)NN |
SMILES canonique |
C1CC(C(C1)O)C(=O)NN |
Synonymes |
Cyclopentanecarboxylic acid, 2-hydroxy-, hydrazide, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



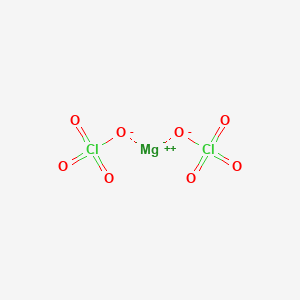
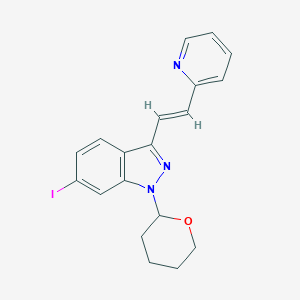
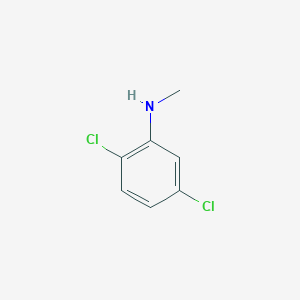
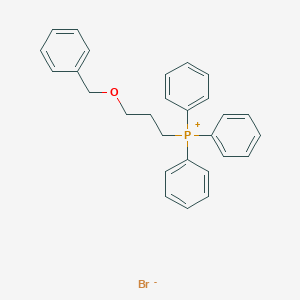

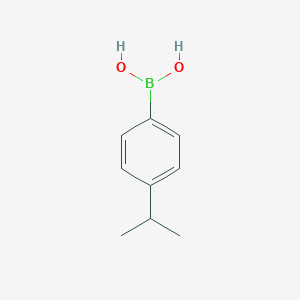
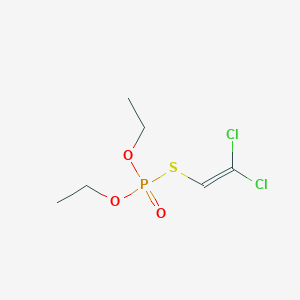
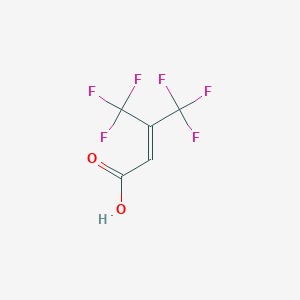


![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)
